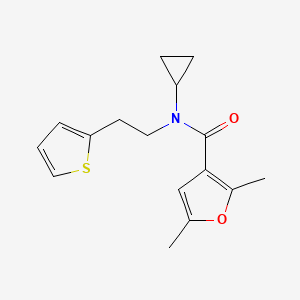

N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

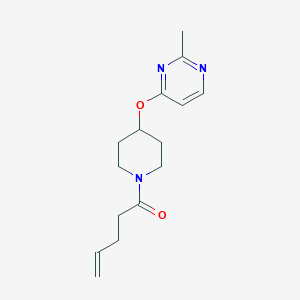

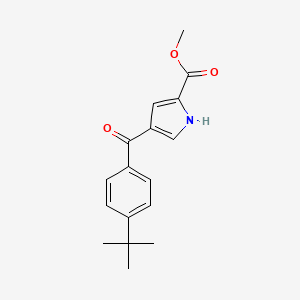

The molecular structure of “N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamide” includes a furan ring, a thiophene ring, and a carboxamide group. The cyclopropyl group is attached to the nitrogen atom, and the 2,5-positions of the furan ring are substituted with methyl groups.Wissenschaftliche Forschungsanwendungen

Furan-Carboxamide Derivatives as Novel Inhibitors of Influenza

A study reported the synthesis and biological characterization of furan-carboxamide derivatives, highlighting their potential as potent inhibitors of the influenza A H5N1 virus. The research showed that specific structural modifications in these derivatives significantly influenced their anti-influenza activity, with 2,5-dimethyl-substituted heterocyclic moieties (furan or thiophene) playing a crucial role. This finding suggests that furan-carboxamide derivatives could be a new avenue for antiviral drug development (Yu Yongshi et al., 2017).

Transformations under Camps Cyclization Conditions

Research on N-(2-Acylaryl)benzamides and analogous compounds, including N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides, demonstrated their transformation under Camps cyclization conditions. This study provides valuable insights into the chemical behavior of these compounds, potentially contributing to synthetic chemistry and the development of new chemical entities (S. S. Mochalov et al., 2016).

Novel Class of Compounds from Acid Derivatives

A novel class of compounds was synthesized starting from acid derivatives, leading to the formation of ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate and related compounds. This research highlights the potential for creating new heterocyclic structures with possible applications in pharmaceuticals and materials science (Merve Ergun et al., 2014).

Cyclopropanation of Chromone-2-Carboxylic Esters

The study on the reactions of ethyl 5-hydroxy-4-oxo-8-propyl-4H-[1]benzopyran-2-carboxylate with chloroacetone under basic conditions resulted in products of cyclopropanation of the chromone 2,3-double bond. This research contributes to the understanding of cyclopropanation reactions and their potential applications in synthetic organic chemistry (I. D. Dicker et al., 1984).

Electrocatalytic Oxidation in Organic Synthesis

Research demonstrated the electrocatalytic oxidation of furan-2-carboxylic and related acids in dimethylformamide, yielding specific N-substituted formamide derivatives. This study offers insights into the use of electrocatalytic methods in organic synthesis, potentially leading to more efficient and environmentally friendly synthetic processes (P. A. Konstantinov et al., 1971).

Zukünftige Richtungen

The future directions for the study and application of “N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamide” and similar compounds could include further exploration of their synthesis methods, chemical reactions, and biological activities. This could lead to the development of new drugs and therapies, as well as advancements in organic chemistry and material science .

Eigenschaften

IUPAC Name |

N-cyclopropyl-2,5-dimethyl-N-(2-thiophen-2-ylethyl)furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-11-10-15(12(2)19-11)16(18)17(13-5-6-13)8-7-14-4-3-9-20-14/h3-4,9-10,13H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVJYTHWGSDJPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N(CCC2=CC=CS2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-11a-Azadibenzo[a,f]azulene-1-carboxylic acid, 6,6-dimethyl-12-oxo-4b,6,11,12-tetrahydro-](/img/structure/B2878558.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2878560.png)

![2-methoxyethyl N-[[3-chloro-4-(4-chlorophenoxy)phenyl]carbamothioyl]carbamate](/img/structure/B2878567.png)

![(2-Chloro-6-fluorophenyl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2878574.png)

![7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2878579.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2878581.png)